![molecular formula C11H12N2OS B2592060 N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide CAS No. 864860-71-9](/img/structure/B2592060.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
“N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds, and they have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar benzothiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized in various chemical reactions involving coupling substituted 2-amino benzothiazoles with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzothiazole derivatives have been analyzed using techniques like NMR, IR spectroscopy, and mass spectrometry .Scientific Research Applications
Pharmaceutical and Biological Activities
N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide and related thiazoles have been investigated for their biological effects:
- Antimicrobial Activity : Some thiazole derivatives show antimicrobial properties, making them potential candidates for new antibiotics .
- Antiretroviral Activity : Thiazoles like ritonavir are used in HIV/AIDS treatment .
- Antifungal Agents : Compounds derived from thiazoles, such as abafungin, exhibit antifungal activity .
- Anticancer Potential : Tiazofurin, a thiazole-based compound, has shown promise as an anticancer drug .
- Other Activities : Thiazoles also have anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . This suggests that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death.
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
Given its potential anti-tubercular activity, it may lead to the death of mycobacterium tuberculosis cells .
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-5-9-10(7(6)2)13-11(15-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQNWNTXHDZPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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